N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine
Description
The compound N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine belongs to the imidazo[1,2-a]pyrazin-8-amine class, a scaffold known for its versatility in medicinal chemistry. Key characteristics include:
- Core structure: Imidazo[1,2-a]pyrazine, a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, and 5.
- 8-position: Cyclopropylamine moiety (enhancing metabolic stability and modulating receptor binding).
This scaffold is frequently modified at the 3-, 6-, and 8-positions to optimize pharmacological properties. Below, we compare this compound with structurally related analogs, focusing on substituent effects, synthetic routes, and biological activities.
Properties
CAS No. |
787591-25-7 |
|---|---|
Molecular Formula |
C21H18N4O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C21H18N4O/c1-2-4-17(5-3-1)26-18-10-6-15(7-11-18)19-14-23-21-20(24-16-8-9-16)22-12-13-25(19)21/h1-7,10-14,16H,8-9H2,(H,22,24) |
InChI Key |
FUCROBUONVAVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Cross-coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the obtained acetylenes to form N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization catalyzed by Cs₂CO₃/DMSO to achieve the desired imidazopyrazine structure.
Chemical Reactions Analysis
N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: Intramolecular cyclization reactions are crucial in forming the imidazopyrazine core structure.
Scientific Research Applications
N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly for treating infectious diseases like tuberculosis.
Biological Studies: The compound is used in studying the biological activity of imidazopyrazines, including their interactions with various enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The imidazopyrazine group can fit into the hinge regions of certain kinases, forming hydrogen-bond interactions with key amino acids . This interaction can inhibit the activity of these kinases, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound* | C22H19N3O | 375.4 | 4.2 | <0.1 |
| TH6342 | C19H16ClN5 | 353.82 | 3.8 | 0.15 |
| Lanraplenib | C22H24N8O | 460.52 | 2.1 | 1.2 |
| SC9 | C18H14FN5 | 339.34 | 2.5 | 0.8 |
Table 3: Clinical and Preclinical Status
| Compound Name | Development Stage | Indication | Key Advantage |
|---|---|---|---|
| Lanraplenib | Phase II | Autoimmune diseases | High selectivity for tyrosine kinases |
| TH6342 | Preclinical | HIV, cancer | Novel SAMHD1 inhibition mechanism |
| Target Compound* | Hypothetical | Undisclosed | Enhanced metabolic stability |
Biological Activity
N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine (CAS Number: 787591-25-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an imidazo[1,2-a]pyrazine core substituted with a cyclopropyl group and a phenoxyphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O |
| CAS Number | 787591-25-7 |
| Molecular Weight | 358.39 g/mol |
| LogP | 3.5 |
Antibacterial Properties
Research indicates that derivatives of imidazo[1,2-a]pyrazines, including this compound, exhibit antibacterial activity. A patent (WO2012168733A1) discusses the use of such compounds against Gram-negative bacteria like Helicobacter pylori and Legionella pneumophila, suggesting their potential in treating bacterial infections resistant to conventional antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays. For instance, it has shown promising results in inhibiting the growth of cancer cell lines by targeting specific kinases involved in tumor progression. The structure-activity relationship studies have indicated that modifications to the phenoxy group can enhance potency against certain cancer types.
Case Study: Kinase Inhibition
In a study evaluating small-molecule inhibitors of kinases, compounds similar to this compound demonstrated effective inhibition with IC50 values in the nanomolar range. These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting specific kinase pathways .
The precise mechanism of action for this compound involves the inhibition of enzymatic pathways critical for bacterial survival and cancer cell proliferation. The imidazo[1,2-a]pyrazine scaffold is known to interact with ATP-binding sites in kinases, leading to reduced phosphorylation of target proteins essential for cell cycle progression and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and phenoxy groups have been explored:
- Cyclopropyl Substitution : Variations in size and electronic properties can enhance binding affinity to target enzymes.
- Phenoxy Group Modifications : Substituents on the phenoxy ring can significantly affect the compound's lipophilicity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
